3-Fluoro-5-(3-nitrophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(3-nitrophenyl)phenol is an aromatic compound that features a fluorine atom and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-nitrophenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of a base such as potassium carbonate in N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then demethylated using boron tribromide (BBr3) in dichloromethane (DCM) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be substituted by nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in NMP, followed by demethylation with BBr3 in DCM.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 3-Fluoro-5-(3-aminophenyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Fluoro-5-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-nitrophenyl)phenol involves its interaction with various molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Similar structure but with a pentafluorosulfanyl group instead of a phenol group.
3-Fluoro-5-chlorobenzonitrile: Precursor in the synthesis of 3-Fluoro-5-(3-nitrophenyl)phenol.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group on the phenol ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-5-(3-nitrophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMZCQSBWBKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684277 |
Source
|
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-64-5 |
Source
|
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.